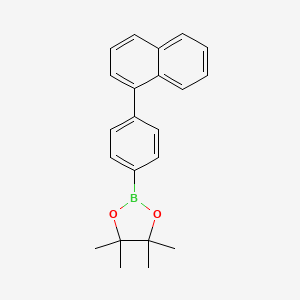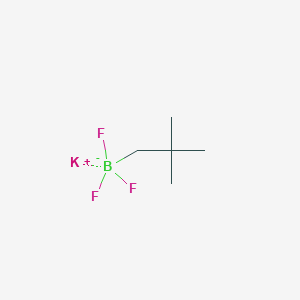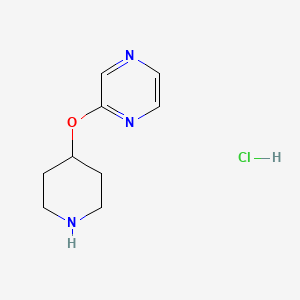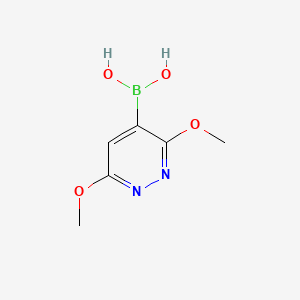
5-Methyl-2-(trifluoromethyl)benzylamine
Vue d'ensemble
Description
5-Methyl-2-(trifluoromethyl)benzylamine is a chemical compound with the IUPAC name [5-methyl-2-(trifluoromethyl)phenyl]methanamine . It has a molecular weight of 189.18 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 5-Methyl-2-(trifluoromethyl)benzylamine is1S/C9H10F3N/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4H,5,13H2,1H3 . This indicates that the molecule consists of a benzylamine core with a methyl group and a trifluoromethyl group attached to the benzene ring. Physical And Chemical Properties Analysis
5-Methyl-2-(trifluoromethyl)benzylamine is a liquid at ambient temperature .Applications De Recherche Scientifique
Organic Synthesis : 5-Methyl-2-(trifluoromethyl)benzylamine and its derivatives have been utilized in several organic synthesis processes. For instance, Miura et al. (2013) reported on the Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, useful in medicinal chemistry for creating ortho-trifluoromethyl-substituted benzylamines (Miura et al., 2013). Additionally, Soloshonok and Yasumoto (2006) described an efficient synthesis of 3,5-bis(trifluoromethyl)benzylamine via a biomimetic transamination process (Soloshonok & Yasumoto, 2006).
Spectrofluorimetric Analysis : Ishida et al. (1991) developed a spectrofluorimetric method using benzylamine as a selective fluorogenic reagent for the sensitive determination of 5-hydroxyindoles, highlighting its application in analytical chemistry (Ishida, Yamaguchi, & Nakamura, 1991).
Pharmaceuticals and Medicinal Chemistry : Benzylamines, including 5-Methyl-2-(trifluoromethyl)benzylamine, play a significant role in pharmaceuticals. Yan et al. (2016) discussed the synthesis of benzylamines via iron-catalyzed direct amination of benzyl alcohols, a method relevant in creating pharmaceutically active compounds (Yan, Feringa, & Barta, 2016).
Material Science : Chen, Su, and Hsiao (2020) investigated the synthesis and characterization of fluorinated polyimides derived from 2′-methyl-1,4-bis-(4-amino-2-trifluoromethylphenoxy)benzene, demonstrating the importance of trifluoromethyl groups in improving material properties (Chen, Su, & Hsiao, 2020).
Safety And Hazards
5-Methyl-2-(trifluoromethyl)benzylamine is classified as a dangerous substance. It can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use this substance only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
[5-methyl-2-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYZJNWJFZYWKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)benzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester](/img/structure/B1393131.png)


![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)






![3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393149.png)

